molecular formula C12H16N2O3 B11778803 N-(2-methoxyphenyl)morpholine-3-carboxamide

N-(2-methoxyphenyl)morpholine-3-carboxamide

Cat. No.: B11778803
M. Wt: 236.27 g/mol
InChI Key: MRDUBRFJTWDQQU-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)morpholine-3-carboxamide is a synthetic small molecule that incorporates the morpholine pharmacophore, a structure of significant interest in medicinal chemistry . Morpholine derivatives are frequently explored in drug discovery for their versatile applications, including as potential antagonists for prokineticin receptors, which are targets in neurological and psychiatric disease research . The morpholine ring is a privileged structure in central nervous system (CNS) drug development due to its favorable physicochemical properties, which can enhance solubility and improve brain permeability . Compounds featuring a morpholine ring linked to a methoxyphenyl group via a carboxamide bridge have been studied for their potential to interact with various enzymes and receptors . Researchers value this class of compounds for its potential to modulate protein-protein interactions and key signaling pathways . This product is intended for research purposes such as in vitro assay development, hit-to-lead optimization, and investigating mechanisms of action. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

N-(2-methoxyphenyl)morpholine-3-carboxamide

InChI

InChI=1S/C12H16N2O3/c1-16-11-5-3-2-4-9(11)14-12(15)10-8-17-7-6-13-10/h2-5,10,13H,6-8H2,1H3,(H,14,15)

InChI Key

MRDUBRFJTWDQQU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2COCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)morpholine-3-carboxamide typically involves the reaction of 2-methoxyaniline with morpholine-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)morpholine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)morpholine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues: Morpholine Carboxamide Derivatives

The closest structural analogues include 4-benzyl-N-(2-methoxyphenyl)-5-oxomorpholine-3-carboxamide (CAS 1351587-07-9) and 4-benzyl-5-oxo-N-(4-sulfamoylphenyl)morpholine-3-carboxamide (CAS 1351581-75-3) . These derivatives share the morpholine-3-carboxamide core but differ in substituents:

  • The 5-oxo modification increases polarity, which may influence solubility and pharmacokinetics. The sulfamoylphenyl group in CAS 1351581-75-3 introduces a sulfonamide moiety, a feature common in enzyme inhibitors (e.g., carbonic anhydrase) .
Compound Substituents Key Properties
Target Compound 2-Methoxyphenyl, morpholine-3 Unknown activity; inferred stability from core structure
CAS 1351587-07-9 Benzyl, 5-oxo, 2-methoxyphenyl Enhanced solubility, target selectivity
CAS 1351581-75-3 Benzyl, 5-oxo, sulfamoylphenyl Potential enzyme inhibition

N-(2-Methoxyphenyl) Carbamoyl/Benzamide Derivatives

Compounds such as 2,4-dichloro-N-[(2-methoxyphenyl)carbamoyl]benzamide (3a) and N-[(2-methoxyphenyl)carbamoyl]furan-2-carboxamide (4) exhibit insecticidal activity against pests like Aulacaspis tubercularis . Key comparisons include:

  • Activity :
    • Compound 3a (2,4-dichloro substitution) showed higher insecticidal efficacy (General Mortality = 87%) compared to 4 (furan substitution, GM = 62%), suggesting halogenation enhances bioactivity .
  • Synthesis : Both derivatives are synthesized via nucleophilic acyl substitution, but the target compound’s morpholine ring may require more complex cyclization steps .

Heterocyclic Analogues with Varied Cores

Metabolic and Toxicological Considerations

  • Metabolism : The 2-methoxyphenyl group is prone to oxidative demethylation, forming reactive intermediates like N-(2-methoxyphenyl)hydroxylamine, which can induce DNA damage via redox cycling .
  • Enzyme Interactions: CYP1A enzymes are critical in reducing N-(2-methoxyphenyl)hydroxylamine to o-anisidine, while CYP2E1 may oxidize o-anisidine to o-aminophenol, a less toxic metabolite .
Metabolic Pathway Key Enzymes Implications for Toxicity
Reduction to o-anisidine CYP1A1/2 Detoxification or activation
Oxidation to o-aminophenol CYP2E1 Reduced genotoxicity

Biological Activity

N-(2-methoxyphenyl)morpholine-3-carboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activity. This article examines the biological properties, mechanisms of action, and relevant studies associated with this compound.

Overview of Biological Activity

This compound is known for its interactions with specific molecular targets, which may include enzymes and receptors. Initial investigations suggest that it could inhibit certain enzymes or modulate receptor activities, making it a candidate for drug development in pharmacology.

The compound's mechanism of action involves binding to specific molecular targets, which leads to modulation of their activity. This interaction can influence various cellular processes such as signal transduction and metabolic pathways. The exact pathways are still under investigation, but the potential for therapeutic applications is significant.

Antimicrobial and Anticancer Properties

Recent studies have highlighted the compound's potential antimicrobial and anticancer properties. For instance, it has been investigated for its ability to interact with cancer-related pathways, potentially influencing cell cycle regulation and apoptosis .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialDemonstrated activity against various pathogens
AnticancerPotential modulation of p53-dependent pathways
Enzyme InhibitionInhibitory effects on specific enzymes

Case Studies

  • Anticancer Activity : A study explored the compound's effect on the stabilization of p53 protein, leading to increased expression of p21 and Puma, which are crucial for cell cycle arrest and apoptosis. The results indicated a significant increase in p53 levels compared to untreated cells, suggesting a strong anticancer potential .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound, revealing effectiveness against several bacterial strains. The study provided insights into its mechanism, which involved disrupting bacterial cell membranes.

Synthesis and Structural Considerations

The synthesis of this compound typically involves multi-step processes that can be optimized for yield and purity. Techniques such as continuous flow reactors are often employed to enhance efficiency while adhering to green chemistry principles.

Q & A

Q. What quality control measures ensure compound stability during long-term storage?

  • Methodological Answer :
  • Storage Conditions : -20°C under argon in amber vials to prevent oxidation/hydrolysis.
  • Stability Testing : Periodic HPLC-UV analysis (e.g., every 6 months) to monitor degradation (e.g., free amine formation).
  • Lyophilization : For aqueous solubility studies, lyophilize from tert-butanol/water mixtures to maintain crystallinity .

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